N-[1-(4-fluorobenzyl)piperidin-4-yl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide
Description
This compound features a piperidin-4-yl core substituted with a 4-fluorobenzyl group at the 1-position. The acetamide side chain is linked to a 2-hydroxy-3,4-dihydroquinolin-7-yloxy moiety, introducing both aromatic and partially saturated heterocyclic systems.
Properties
Molecular Formula |
C23H26FN3O3 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetamide |
InChI |
InChI=1S/C23H26FN3O3/c24-18-5-1-16(2-6-18)14-27-11-9-19(10-12-27)25-23(29)15-30-20-7-3-17-4-8-22(28)26-21(17)13-20/h1-3,5-7,13,19H,4,8-12,14-15H2,(H,25,29)(H,26,28) |
InChI Key |
WPQGVEIYVHBWMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)COC2=CC3=C(CCC(=O)N3)C=C2)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorobenzyl)piperidin-4-yl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group is introduced via a nucleophilic substitution reaction.
Coupling with the Quinoline Derivative: The final step involves coupling the piperidine derivative with the quinoline derivative through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorobenzyl)piperidin-4-yl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to its dihydro or tetrahydro derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
N-[1-(4-fluorobenzyl)piperidin-4-yl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzyl)piperidin-4-yl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects at the cellular level. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Piperidine Core Modifications
The piperidine ring is a common scaffold in many analogs. Key variations include:
- N-(4-Fluorobenzyl)-2-(piperidin-4-yl)acetamide (): A simpler analog lacking the dihydroquinolin-oxy group. The 4-fluorobenzyl substitution is retained, but the absence of the extended side chain may reduce target engagement or bioavailability .
- Acetyl fentanyl (): Shares a piperidin-4-yl-acetamide backbone but substitutes the 4-fluorobenzyl with a phenethyl group and adds a phenyl ring. This structural divergence underpins its opioid activity, highlighting how minor changes to the piperidine substituent can drastically alter pharmacological profiles .
Acetamide Side Chain Variations
The acetamide linker’s substituents significantly influence molecular interactions:
- 2-[(3R,4S)-3-{[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl}-4-piperidinyl]-N-(4-methoxybenzyl)acetamide (): Replaces the dihydroquinolin-oxy group with a 4-methoxybenzyl and oxazole-containing side chain. The oxazole’s electron-deficient nature may alter binding affinity compared to the hydroxylated quinoline system .
- N-Benzyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide (): Features a pyrazolo-pyrimidinone group, introducing a planar, nitrogen-rich heterocycle. This could enhance π-π stacking interactions but reduce solubility compared to the partially saturated dihydroquinolin system .
Aromatic and Heterocyclic Modifications
- 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide (): Incorporates a sulfone and pyrazolo-benzothiazine group, increasing molecular rigidity and polarity. Such modifications may improve metabolic stability but hinder blood-brain barrier penetration .
- N-[4-(Azetidin-1-ylsulfonyl)phenyl]-N-(2,4-difluorobenzyl)acetamide (): Uses an azetidine sulfonyl group and difluorobenzyl substitution.
Research Implications and Trends
- Bioisosteric Replacements: The dihydroquinolin-oxy group in the target compound could serve as a bioisostere for other heterocycles (e.g., oxazole in or pyrazolo-pyrimidine in ), balancing solubility and binding affinity .
- Fluorine Substitution : The 4-fluorobenzyl group (common in , and 5) enhances metabolic stability and lipophilicity, a trend observed in CNS-targeting drugs .
- Patent Activity : lists structurally complex analogs with halogenated benzyl groups, suggesting ongoing exploration of this scaffold in drug discovery .
Biological Activity
N-[1-(4-fluorobenzyl)piperidin-4-yl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This compound belongs to a class of molecules that exhibit various interactions with biological targets, which may lead to therapeutic applications.
Molecular Structure
The molecular formula for this compound is , indicating the presence of a fluorobenzyl group, a piperidine moiety, and a hydroxyquinoline derivative.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
Pharmacological Studies
Research indicates that this compound exhibits significant activity in various biological assays:
- Neurotransmitter Modulation : The compound has shown potential in modulating dopamine receptor activity, which could have implications for treating disorders such as schizophrenia and depression.
- Antimicrobial Activity : In vitro studies have demonstrated that this compound possesses antibacterial properties, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Cytotoxicity : Initial cytotoxicity assays indicate that the compound may exhibit selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
Research Findings
Case Study 1: Neuropharmacological Effects
A study conducted on animal models highlighted the neuropharmacological effects of the compound, suggesting its potential use in treating mood disorders. The results indicated a significant decrease in depressive-like behavior following administration of the compound.
Case Study 2: Antimicrobial Efficacy
In a clinical setting, the compound was tested against various bacterial strains isolated from patients with infections. Results showed effective inhibition of bacterial growth, supporting its development as a new antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
